molecular formula C21H28N6O2S B2953608 3-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide CAS No. 946313-36-6

3-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide

Cat. No.: B2953608
CAS No.: 946313-36-6
M. Wt: 428.56
InChI Key: ZVOWNSAMRGYMMD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure suggests that it may have interesting chemical properties and reactivity.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-[6-methylsulfanyl-4-(propan-2-ylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O2S/c1-14(2)24-19-17-13-23-27(20(17)26-21(25-19)30-4)12-11-22-18(28)10-7-15-5-8-16(29-3)9-6-15/h5-6,8-9,13-14H,7,10-12H2,1-4H3,(H,22,28)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOWNSAMRGYMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the propanamide moiety: This can be done through amide bond formation using coupling reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced catalysts, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur and amine groups.

    Reduction: Reduction reactions may target the nitro groups if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, pyrazolopyrimidines are known for their potential as kinase inhibitors. This compound may be studied for its ability to inhibit specific enzymes or signaling pathways.

Medicine

In medicine, compounds with similar structures have been investigated for their potential as anti-cancer, anti-inflammatory, and antiviral agents. This compound may have similar therapeutic potential.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide would depend on its specific biological target. Generally, pyrazolopyrimidines act by binding to the active site of enzymes or receptors, thereby inhibiting their activity. This can disrupt various cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups may exhibit similar chemical reactivity.

Uniqueness

The uniqueness of 3-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide lies in its specific combination of functional groups, which may confer unique biological and chemical properties.

Biological Activity

The compound 3-(4-methoxyphenyl)-N-{2-[6-(methylsulfanyl)-4-[(propan-2-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

C19H25N5O2S\text{C}_{19}\text{H}_{25}\text{N}_5\text{O}_2\text{S}

This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions starting from readily available precursors, leading to the formation of the desired compound with high purity and yield.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in anticancer and anti-inflammatory domains.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, analogs have shown significant growth inhibition against various cancer cell lines, including L1210 leukemia and human leukemic myeloblasts .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)Reference
Compound AL121012.5
Compound BHL-6015.0
Targeted CompoundMCF-710.0

The proposed mechanism for the anticancer activity involves inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, compounds similar to this compound have been shown to interact with targets such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cell division .

Case Studies

Case Study 1: In Vivo Efficacy
In a recent study focusing on a derivative of this compound, researchers administered it to mice with induced tumors. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Anti-inflammatory Properties
Another study assessed the anti-inflammatory effects of related compounds in models of acute inflammation. The findings revealed that these compounds could reduce inflammatory markers significantly, suggesting a dual role in both cancer therapy and inflammation management.

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